

# L-745,870 Trihydrochloride Technical Support Center

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## Compound of Interest

Compound Name: *L-745870 trihydrochloride*

Cat. No.: *B570682*

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Welcome to the technical support center for L-745,870 trihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges and limitations associated with this potent and selective dopamine D4 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

## Frequently Asked Questions (FAQs)

**Q1:** What is the recommended storage condition for L-745,870 trihydrochloride?

For long-term stability, L-745,870 trihydrochloride powder should be stored at -20°C. Once in solution, it is recommended to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.

**Q2:** What are the known off-target activities of L-745,870?

While L-745,870 is highly selective for the dopamine D4 receptor, it exhibits moderate affinity for the serotonin 5-HT2, sigma, and alpha-adrenergic receptors at higher concentrations.<sup>[1]</sup> It is crucial to consider these off-target effects when designing experiments and interpreting data, especially at concentrations significantly higher than its D4 receptor Ki.

**Q3:** Are there any known in vivo limitations for L-745,870?

Yes, at high doses, L-745,870 has been observed to induce motor impairments in rodents. Specifically, it can cause a reduction in spontaneous locomotor activity and induce catalepsy in mice at high concentrations, which is likely due to off-target occupancy of dopamine D2 receptors.[\[2\]](#) Despite its excellent oral bioavailability and brain penetration, L-745,870 was found to be ineffective as an antipsychotic in human clinical trials.[\[3\]](#)

## Troubleshooting Guides

### Solubility Issues

Problem: I am having trouble dissolving L-745,870 trihydrochloride.

Solution:

L-745,870 trihydrochloride is readily soluble in water. For other common laboratory solvents, please refer to the table below. To aid dissolution, gentle warming and vortexing can be applied. For cell-based assays, it is recommended to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in your cell culture medium. Be mindful of the final solvent concentration in your assay, as high concentrations of organic solvents can be toxic to cells.

Solvent	Maximum Known Concentration
Water	100 mM
DMSO	Data not available
Ethanol	Data not available

## In Vivo Dosing and Formulation

Problem: I am unsure how to formulate L-745,870 trihydrochloride for my animal studies.

Solution:

L-745,870 has good oral bioavailability.[\[1\]](#) For oral gavage in rodents, a common approach for compounds with limited aqueous solubility at neutral pH is to prepare a suspension or a solution using a vehicle. A typical vehicle for oral administration might consist of a small

percentage of DMSO to initially dissolve the compound, followed by dilution in a vehicle such as a mixture of polyethylene glycol (e.g., PEG400) and water, or a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water. It is crucial to perform a vehicle tolerability study in your animal model before proceeding with the main experiment. For intraperitoneal (i.p.) injections, ensuring the pH of the final formulation is within a physiologically tolerable range (typically pH 5-9) is important to avoid irritation at the injection site.[4]

#### Example In Vivo Dosing Workflow

Caption: Workflow for preparing an oral dosing suspension.

## Experimental Protocols

### Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D4 receptor using a radiolabeled ligand.

#### Materials:

- Membrane preparation from cells expressing the human dopamine D4 receptor.
- Radioligand (e.g., [<sup>3</sup>H]-Spiperone).
- L-745,870 trihydrochloride (as a reference compound).
- Test compounds.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well filter plates (e.g., GF/B filters pre-soaked in 0.5% polyethyleneimine).
- Scintillation cocktail and a scintillation counter.

#### Procedure:

- In a 96-well plate, add 50 µL of assay buffer.

- Add 50  $\mu$ L of the test compound at various concentrations (typically in triplicate). For determining non-specific binding, use a high concentration of a known D4 antagonist (e.g., 10  $\mu$ M L-745,870). For total binding, add 50  $\mu$ L of assay buffer.
- Add 50  $\mu$ L of the radioligand at a concentration near its  $K_d$ .
- Add 100  $\mu$ L of the membrane preparation (containing 50-200  $\mu$ g of protein).
- Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Terminate the incubation by rapid filtration through the pre-soaked filter plates using a cell harvester.
- Wash the filters three times with 3 mL of ice-cold wash buffer.
- Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the  $IC_{50}$  value by non-linear regression analysis and calculate the  $K_i$  value using the Cheng-Prusoff equation.

### Radioligand Binding Assay Workflow

Caption: Steps for a competitive radioligand binding assay.

## cAMP Functional Assay

This protocol is for determining the antagonist activity of L-745,870 at the G $\alpha$ i-coupled dopamine D4 receptor by measuring the inhibition of agonist-induced reduction in cAMP levels.

### Materials:

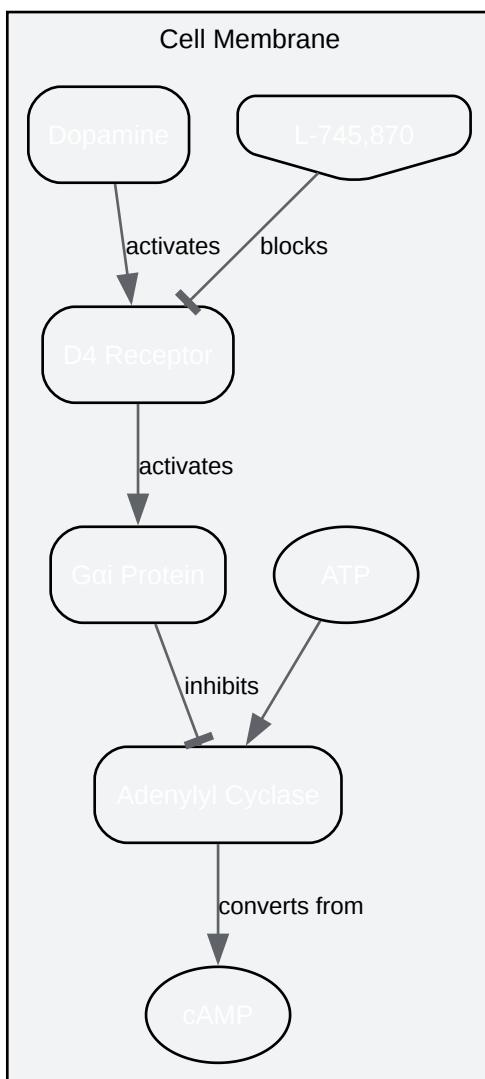
- CHO-K1 or HEK293 cells stably expressing the human dopamine D4 receptor.
- Cell culture medium.
- Assay Buffer (e.g., HBSS with 20 mM HEPES).

- Dopamine D4 receptor agonist (e.g., quinpirole).
- L-745,870 trihydrochloride or test compound.
- Forskolin (to stimulate adenylate cyclase).
- cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based).
- 384-well white assay plates.

**Procedure:**

- Seed the cells in 384-well plates and culture overnight.
- On the day of the assay, replace the culture medium with assay buffer.
- Pre-incubate the cells with various concentrations of L-745,870 or the test compound for 15-30 minutes at room temperature.
- Add a fixed concentration of the D4 agonist (typically at its EC<sub>80</sub> concentration) in the presence of a fixed concentration of forskolin.
- Incubate for 30 minutes at room temperature.
- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
- Generate a dose-response curve for the antagonist and determine its IC<sub>50</sub> value.

**Dopamine D4 Receptor Signaling Pathway**



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Caption: L-745,870 blocks dopamine-mediated inhibition of cAMP production.

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## References

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